1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane
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Overview
Description
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is characterized by its unique spirocyclic structure, which includes three oxygen atoms and one nitrogen atom within its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1,4,7-Trioxa-10-azadispiro[4.2.4.2]decane
- 1,4,8-Trioxa-11-azadispiro[4.2.5.2]dodecane
- 1,4,10-Trioxa-13-azadispiro[4.2.6.2]tetradecane
Uniqueness
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.
Properties
IUPAC Name |
1,4,9-trioxa-12-azadispiro[4.2.58.25]pentadecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-11(14-7-8-15-11)4-2-10(1)9-12-5-6-13-10/h12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZOMNGUHFTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CNCCO3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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